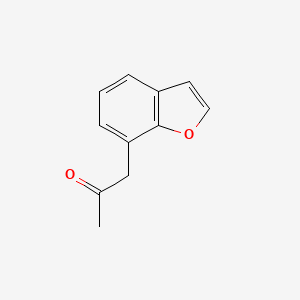

2-Propanone, 1-(7-benzofuranyl)-

Description

Historical Perspectives on Benzofuran (B130515) Chemistry and Synthesis Methodologies

The journey into the world of benzofuran chemistry began in 1870 when Perkin first synthesized the benzofuran ring. nih.govacs.org Early methods often involved harsh reaction conditions and limited substrate scope. However, over the decades, a plethora of synthetic methodologies have been developed, revolutionizing the accessibility of these valuable compounds.

Classical approaches such as the Perkin rearrangement and the Auwers synthesis laid the groundwork for benzofuran construction. jocpr.com These methods, while historically significant, have largely been supplemented by more modern and efficient transition-metal-catalyzed reactions. The advent of catalysts based on palladium, copper, gold, and silver has enabled milder reaction conditions and greater functional group tolerance. nih.govacs.org For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have become a cornerstone for constructing the benzofuran core. nih.govacs.org

Other notable advancements include intramolecular cyclization reactions of appropriately substituted phenols and alkynes, as well as oxidative cyclization of ortho-cinnamyl phenols. researchgate.netorganic-chemistry.org More recent innovations have even explored metal-free and catalyst-free synthetic routes, highlighting the continuous evolution of benzofuran synthesis. nih.gov

Significance of Benzofuran-Ketone Architectures in Organic Synthesis

Benzofuran-ketone scaffolds are not merely chemical curiosities; they are highly valuable building blocks in the field of organic synthesis. researchgate.netnih.gov Their inherent reactivity and structural features make them versatile intermediates for the construction of more complex molecules, including natural products and pharmacologically active compounds. rsc.orgnih.gov

The ketone functionality within these molecules provides a reactive handle for a wide array of chemical transformations. It can participate in reactions such as nucleophilic additions, reductions, and condensations, allowing for the introduction of new functional groups and the extension of the molecular framework. For example, the ketone can be converted into an alcohol, an amine, or an alkene, paving the way for the synthesis of a diverse range of derivatives. nih.gov

Furthermore, the benzofuran nucleus itself can be further functionalized, offering additional sites for chemical modification. This dual reactivity of both the ketone and the benzofuran ring makes these architectures incredibly powerful tools for synthetic chemists. Their utility is demonstrated in the total synthesis of numerous natural products and in the development of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netrsc.org

General Classification and Regiochemistry of Benzofuran-Containing Ketones

Benzofuran-containing ketones can be broadly classified based on the position of the ketone group relative to the benzofuran ring. The numbering of the benzofuran ring system dictates the specific nomenclature of these compounds. The atoms in the benzofuran ring are numbered starting from the oxygen atom as position 1.

The regiochemistry of the ketone substituent significantly influences the properties and reactivity of the molecule. For instance, the electronic and steric environment around the ketone can vary depending on its point of attachment to the benzofuran ring. This, in turn, can affect the molecule's biological activity and its behavior in chemical reactions.

A key aspect of benzofuran chemistry is the control of regioselectivity during synthesis. When synthesizing substituted benzofurans, the position of the incoming substituent is of paramount importance. nsf.gov In the case of benzofuran-ketones, the synthetic strategy must be carefully designed to ensure the ketone group is introduced at the desired position on the benzofuran ring. For example, in the synthesis of 2-Propanone, 1-(7-benzofuranyl)-, the synthetic route must favor the formation of the bond between the propanone moiety and the 7-position of the benzofuran core.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

1-(1-benzofuran-7-yl)propan-2-one |

InChI |

InChI=1S/C11H10O2/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10/h2-6H,7H2,1H3 |

InChI Key |

HEJZOJQMQBQWOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=CC2=C1OC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propanone, 1 7 Benzofuranyl and Analogs

Classical and Conventional Synthetic Routes for Benzofuran-Ketone Formation

Classical approaches to forming benzofuran-ketone structures are broadly categorized into two main pathways: the direct acylation of a benzofuran (B130515) ring system and the cyclization of appropriately substituted phenolic precursors.

Functionalization of Benzofuran Cores

This strategy begins with a benzofuran molecule and introduces an acyl group, such as the propanone side chain, onto the aromatic ring system.

The Friedel-Crafts acylation is a fundamental method for introducing ketone functionalities onto aromatic rings, including benzofuran. This electrophilic aromatic substitution typically involves reacting the benzofuran with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst. However, the acylation of benzofuran can lead to challenges regarding regioselectivity, often resulting in a mixture of 2- and 3-acylbenzofurans. nih.gov

The reaction is generally carried out under anhydrous conditions to prevent deactivation of the Lewis acid catalyst. The choice of catalyst and reaction conditions can influence the ratio of the resulting isomers. A highly effective and straightforward method for constructing benzofuran skeletons involves an intramolecular Friedel–Crafts reaction catalyzed by phosphoric acid, which shows good tolerance for various functional groups. rsc.org

Table 1: Examples of Friedel-Crafts Acylation for Benzofuran-Ketone Synthesis

| Acylating Agent | Lewis Acid Catalyst | Solvent | Typical Products | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Tin(IV) chloride | Benzene (B151609) | 2-Acetylbenzofuran (B162037) | rsc.org |

| Acetyl Chloride | Aluminum chloride | Dichloromethane | Mixture of 2- and 3-acetylbenzofuran | nih.gov |

An alternative to direct acylation of the benzofuran ring is to start with a substituted phenol (B47542), specifically an o-hydroxyacetophenone. This precursor already contains the ketone functionality attached to the benzene ring. The synthesis then proceeds by constructing the adjacent furan (B31954) ring. A common method involves the Williamson ether synthesis, where the phenolic hydroxyl group reacts with an α-haloketone (like chloroacetone) to form an ether linkage. This intermediate then undergoes an intramolecular cyclization to yield the benzofuran.

The synthesis of o-hydroxyacetophenone itself can be achieved via the Fries rearrangement of phenyl acetate, using a Lewis acid like aluminum chloride. google.com This rearrangement yields a mixture of o- and p-hydroxyacetophenone. google.com More modern, biocatalytic methods can produce 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide using engineered enzymes. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful and widely used strategy for constructing the benzofuran ring system. These methods involve creating a linear precursor that contains all the necessary atoms and then inducing ring closure.

A highly effective route to 2-acetylbenzofurans and related structures involves the cyclization of 1-aryloxypropan-2-ones. This method consists of two main steps:

Formation of the Ether: A substituted phenol is treated with chloroacetone (B47974) in the presence of a base (like potassium carbonate) in a solvent such as acetone (B3395972). This reaction, a Williamson ether synthesis, forms the corresponding 1-aryloxypropan-2-one intermediate. rsc.org

Intramolecular Cyclization: The resulting 1-aryloxypropan-2-one is then cyclized to form the benzofuran ring. This step is typically promoted by a dehydrating agent or an acid catalyst. rsc.orgresearchgate.net

This approach offers good control over the substitution pattern of the final benzofuran product, as the substitution is determined by the starting phenol.

Table 2: Synthesis of 2-Acetylbenzofurans via 1-Aryloxypropan-2-one Cyclization

| Starting Phenol | Reagent | Base | Cyclization Agent | Product | Reference |

|---|---|---|---|---|---|

| Phenol | Chloroacetone | K₂CO₃ | Polyphosphoric Acid (PPA) | 2-Acetylbenzofuran | rsc.org |

| 4-Methoxyphenol | Chloroacetone | K₂CO₃ | Eaton's Reagent | 2-Acetyl-5-methoxybenzofuran | researchgate.net |

Acid catalysts are crucial for promoting the intramolecular cyclization reactions that form the benzofuran ring, particularly in the dehydration of α-phenoxy ketones. researchgate.net Various acids can be employed, ranging from protic acids to Lewis acids.

Polyphosphoric Acid (PPA): PPA is a widely used reagent for promoting cyclodehydration reactions. It acts as both an acid catalyst and a dehydrating agent. The cyclization of 2-phenoxy acetophenone (B1666503) in the presence of PPA can yield 3-phenylbenzofuran. researchgate.net

Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, known as Eaton's reagent, is another powerful medium for effecting cyclodehydration. It has been used to synthesize a variety of 3-substituted and 2,3-disubstituted benzofurans from α-phenoxy ketones with moderate to excellent yields under mild conditions. researchgate.net

Other Acids: Other acids like sulfuric acid, p-toluenesulfonic acid, and various Lewis acids such as Ga(OTf)₃ and Bi(OTf)₃ have also been successfully employed to catalyze the intramolecular cyclization of α-aryloxyaryl ketones to form benzofurans. nih.govwuxiapptec.com

The choice of acid can influence the reaction conditions and, in some cases, the regioselectivity of the cyclization. For instance, the acid-catalyzed cyclization of acetal (B89532) substrates can lead to mixtures of regioisomers, the ratio of which can be dependent on the specific acid used. wuxiapptec.com

Advanced and Catalytic Synthesis Strategies for Benzofuran-Ketones

The construction of the benzofuran ring system and the introduction of a ketone functional group can be achieved through various sophisticated catalytic methods. These strategies offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Approaches

Transition metals, particularly palladium, nickel, rhodium, cobalt, and copper, have proven to be powerful catalysts for the synthesis of benzofuran-ketones. These metals facilitate key bond-forming reactions, including cross-coupling, annulation, and C-H functionalization.

Palladium catalysis is a cornerstone in the synthesis of complex aromatic compounds, and its application in the formation of benzofuran-ketones is well-established. A key strategy involves the construction of the benzofuran ring followed by the introduction of the ketone moiety, or a tandem process where both occur in a single pot.

A versatile approach to 7-substituted benzofurans, which are precursors to compounds like 2-Propanone, 1-(7-benzofuranyl)-, involves the palladium-catalyzed regioselective tandem α-arylation/intramolecular O-arylation of 5-substituted-1,2,3-triiodobenzenes with benzylketones. This method allows for the synthesis of 7-iodobenzo[b]furan derivatives with high chemoselectivity, as the initial α-arylation occurs at the least sterically hindered iodine atom. osaka-u.ac.jp The resulting 7-iodobenzofuran (B2966259) is a valuable intermediate for further functionalization.

One potential route to introduce the propanone side chain at the C7 position is through a Sonogashira coupling of the 7-iodobenzofuran with a suitable three-carbon alkyne, such as propyne, followed by hydration of the resulting alkyne. organic-chemistry.orgorganic-chemistry.orgresearchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua The Sonogashira reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is a robust method for forming carbon-carbon bonds between sp-hybridized carbons and sp2-hybridized carbons of aryl halides. organic-chemistry.org Subsequent hydration of the terminal alkyne, often catalyzed by mercury salts or other electrophilic metal catalysts, would yield the desired methyl ketone.

Alternatively, the propanone side chain can be installed via a palladium-catalyzed α-arylation of acetone with a 7-halobenzofuran. organic-chemistry.orgnih.gov This reaction involves the coupling of an enolate, or a surrogate thereof, with the aryl halide. The use of specialized ligands is often crucial to control the reactivity and selectivity of this transformation. organic-chemistry.org

Another palladium-catalyzed method is the Wacker-Tsuji oxidation of a 7-allylbenzofuran. This reaction typically employs a palladium(II) catalyst to oxidize a terminal olefin to a methyl ketone. The synthesis of the precursor, 7-allylbenzofuran, could be achieved through various methods, including the coupling of a 7-halobenzofuran with an allylating agent.

Furthermore, palladium-catalyzed C-H activation/oxidation tandem reactions have been developed for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes, offering an efficient route to the core structure. rsc.org

| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Key Features |

| Tandem α-arylation/O-arylation | Pd catalyst | 5-substituted-1,2,3-triiodobenzenes, benzylketones | 7-Iodobenzo[b]furan derivatives | High regioselectivity for C7-iodo product. osaka-u.ac.jp |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | 7-Iodobenzofuran, Propyne | 7-(Prop-1-yn-1-yl)benzofuran | Precursor to the ketone. organic-chemistry.orgorganic-chemistry.orgresearchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua |

| α-Arylation of Acetone | Pd catalyst, Ligand | 7-Halobenzofuran, Acetone | 2-Propanone, 1-(7-benzofuranyl)- | Direct installation of the propanone moiety. organic-chemistry.orgnih.gov |

| C-H Activation/Oxidation | Pd catalyst | 2-Hydroxystyrenes, Iodobenzenes | Benzofuran core | Efficient construction of the heterocyclic ring. rsc.org |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for the synthesis of benzofurans. Nickel-catalyzed reactions often exhibit unique reactivity and selectivity profiles.

One notable nickel-catalyzed method for benzofuran synthesis is the intramolecular nucleophilic addition of aryl halides to aryl ketones. dtu.dk This approach allows for the construction of the benzofuran ring from readily available starting materials. While this specific method leads to 3-arylbenzofurans, modifications to the substrate could potentially allow for the synthesis of other isomers.

More relevant to the target compound, nickel-catalyzed mono-α-arylation of acetone with aryl chlorides and phenol derivatives has been successfully developed. nih.gov This methodology, which utilizes a nickel/Josiphos-based catalytic system, demonstrates high selectivity for the formation of the mono-α-arylated product and could be applied to a 7-chlorobenzofuran (B1585391) to directly install the propanone side chain.

| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Key Features |

| Intramolecular Nucleophilic Addition | Ni catalyst | Aryl halides, Aryl ketones | 3-Arylbenzofurans | Formation of the benzofuran ring. dtu.dk |

| Mono-α-arylation of Acetone | Ni/Josiphos catalyst | 7-Chlorobenzofuran, Acetone | 2-Propanone, 1-(7-benzofuranyl)- | Direct and selective ketone installation. nih.gov |

Rhodium and cobalt catalysts are known for their ability to mediate C-H activation and functionalization reactions, providing a direct and atom-economical way to introduce functional groups onto aromatic rings.

Rhodium-catalyzed C-H functionalization has been employed for the synthesis of complex indenols bearing a benzofuran unit through successive C-H bond activations. osaka-u.ac.jp While not a direct route to the target molecule, this highlights the potential of rhodium to functionalize the benzofuran core. More specifically, rhodium-catalyzed vinylene transfer has been used for the selective synthesis of C4-functionalized benzofurans. nih.gov Directing group strategies are often employed to control the regioselectivity of these C-H activation reactions.

Cobalt catalysis, while less explored for benzofuran synthesis compared to palladium and nickel, offers a promising avenue for C-H functionalization due to its lower cost and unique reactivity.

Copper-catalyzed reactions are particularly useful for C-O bond formation and have been applied to the synthesis of benzofurans. While direct hydroxylation to form a ketone is not a standard copper-mediated transformation, copper catalysis can be instrumental in creating precursors for the target molecule. For instance, copper-catalyzed cross-coupling reactions can be used to introduce functionalities that can later be converted to a ketone. nih.govnih.gov

Metal-Free and Organocatalytic Methodologies

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of heterocyclic compounds to avoid the cost and potential toxicity of transition metals.

Metal-free approaches to benzofuran synthesis often rely on cascade reactions. For example, the reaction between nitroepoxides and salicylaldehydes can lead to benzofuran derivatives without the need for a metal catalyst. khanacademy.org Another metal-free method involves the intermolecular α-arylation of ketones using photoredox catalysis, which could potentially be adapted for the synthesis of 1-(7-benzofuranyl)propan-2-one. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has also been applied to the synthesis of benzofuran derivatives. The Friedel-Crafts reaction, a classic method for acylating aromatic rings, can be performed under organocatalytic conditions. khanacademy.orgresearchgate.netlibretexts.org For instance, an organocatalytic approach has been developed for the synthesis of optically active 2,3-dihydrobenzofurans. researchgate.net While direct Friedel-Crafts acylation of benzofuran typically occurs at the C2 or C3 position due to the electronic nature of the ring, regioselectivity can be influenced by the substrate and reaction conditions. Achieving acylation at the C7 position via a Friedel-Crafts reaction would likely require a substrate with appropriate directing groups or specific activation.

Hypervalent Iodine Reagent-Mediated Cyclizations

Hypervalent iodine reagents have emerged as powerful tools for oxidative cyclization reactions, offering a metal-free alternative for the synthesis of benzofurans. organic-chemistry.orgthieme-connect.com These reagents are known for their low toxicity and ease of handling. mdpi.com

A common strategy involves the oxidative cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.orgthieme-connect.com In this method, a stoichiometric amount of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), is used in a suitable solvent like acetonitrile (B52724). organic-chemistry.org The reaction proceeds under mild conditions and generally affords good to excellent yields of the desired benzofuran products. organic-chemistry.org The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization followed by the elimination of iodine. organic-chemistry.org The efficiency of this method can be influenced by the electronic nature of the substituents on the starting materials, with electron-donating groups often leading to higher yields. organic-chemistry.org

Catalytic versions of this reaction have also been developed, utilizing a catalytic amount of a hypervalent iodine(III) species in the presence of a stoichiometric co-oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org This catalytic approach enhances the sustainability of the synthesis by reducing the amount of the iodine reagent required. organic-chemistry.org Optimization studies have shown that using 10 mol% of PIDA with 2.0 equivalents of m-CPBA in acetonitrile at room temperature provides excellent results. organic-chemistry.org The use of ultrasonic irradiation has been found to significantly reduce reaction times. organic-chemistry.org

Table 1: Examples of Hypervalent Iodine Reagent-Mediated Cyclizations

| Starting Material | Reagent/Catalyst | Co-oxidant | Solvent | Product | Yield (%) | Reference |

| (E)-2-Styrylphenol | (Diacetoxyiodo)benzene | - | Acetonitrile | 2-Phenylbenzofuran | 77 | organic-chemistry.org |

| (E)-1-Styrylnaphthols | (Diacetoxyiodo)benzene | - | Acetonitrile | 2-Naphthofurans | 88-95 | organic-chemistry.org |

| o-Hydroxystilbenes | 10 mol% (Diacetoxyiodo)benzene | m-CPBA | Acetonitrile | 2-Arylbenzofurans | 67-89 | organic-chemistry.org |

This table is interactive and can be sorted by clicking on the column headers.

Lewis Acid-Promoted Domino Reactions

Lewis acids are widely utilized catalysts that can facilitate complex transformations through domino or cascade reactions, enabling the construction of intricate molecular architectures in a single step. nih.gov Several Lewis acid-promoted strategies have been successfully applied to the synthesis of benzofuran scaffolds. nih.govrsc.orgacs.org

One approach involves the domino reaction between a dicarbonyl compound and a suitable reaction partner, catalyzed by a Lewis acid. rsc.org For instance, the reaction of (Z)-3-hexene-2,5-dione with 1,3-dicarbonyls in the presence of a Lewis acid catalyst can yield 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones. rsc.org

Another powerful strategy is the Lewis acid-catalyzed reaction of 2,4-diyn-1-ols with dicarbonyl compounds. nih.gov This method, promoted by boron trifluoride diethyl etherate, proceeds through a sequence of Lewis acid-promoted propargylation, base-mediated intramolecular cyclization, isomerization, and finally benzannulation to afford benzofuran derivatives in high yields. nih.gov Scandium triflate has also been employed as a Lewis acid catalyst in the [4+1] cycloaddition of o-quinone methides with isocyanides to produce aminobenzofurans. nih.gov

Furthermore, the synthesis of 2,3-disubstituted benzofurans has been achieved from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent in a process proposed to involve Lewis acid catalysis. acs.org This method has been applied to the synthesis of commercially important drug molecules like benzbromarone (B1666195) and amiodarone. acs.org

Base-Promoted Reactions (e.g., Williamson, Rap–Stoermer)

Base-promoted reactions represent a classical and widely used approach for the synthesis of benzofurans. nih.gov The Rap–Stoermer reaction, a variation of the Perkin reaction, is a prominent example. researchgate.netnih.gov This reaction typically involves the condensation of a salicylaldehyde (B1680747) with an α-haloketone in the presence of a base to yield a benzofuran-2-yl ketone. nih.govresearchgate.net Triethylamine is a commonly used base for this transformation, and the reaction can often be performed under neat conditions. nih.gov The mechanism is believed to proceed through a Dieckmann-like aldol (B89426) condensation. nih.gov The use of ultrasound irradiation has been shown to facilitate this reaction, leading to shorter reaction times and good yields. nih.gov

The Williamson ether synthesis is another fundamental base-promoted reaction that can be adapted for benzofuran synthesis, typically involving the reaction of a phenoxide with an appropriate electrophile to form an ether linkage, which then undergoes cyclization. While not directly forming the benzofuran ring in one step for this specific compound, it is a crucial step in multi-step syntheses of precursors.

Reactions Involving Quinone Methides

ortho- and para-Quinone methides (o-QMs and p-QMs) are highly reactive intermediates that have been increasingly utilized in the synthesis of heterocyclic compounds, including benzofurans. acs.orgnih.govnih.gov These intermediates can be generated in situ from readily available precursors under various conditions. nih.gov

One strategy involves the generation of o-QMs from 2-tosylalkylphenols under mild basic conditions. nih.gov The subsequent reaction of these o-QMs with sulfur ylides can lead to the stereoselective synthesis of trans-2,3-dihydrobenzofurans. nih.gov

para-Quinone methides have also been employed in the synthesis of functionalized benzofurans. acs.org A one-pot reaction involving the phospha-1,6-addition of a phosphine (B1218219) to a p-QM, followed by O-acylation and an intramolecular Wittig reaction, provides an efficient route to benzofurans under mild, metal-free conditions. acs.org Lewis acid catalysis, for example with scandium triflate, can also be used to promote the [4+1] cycloaddition of 2-hydroxy-substituted p-QMs and isocyanides to afford 2-amino-substituted benzofurans. rsc.org

One-Pot and Cascade Synthetic Protocols

For instance, a one-pot synthesis of benzofuran systems has been achieved through the heteroannulation of benzoquinones with cyclohexenone derivatives under acidic conditions. dtu.dk This method avoids the need for coupling reagents and can be more efficient than traditional multi-step syntheses. dtu.dk

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, are also prominent in benzofuran synthesis. nih.gov An acid-controlled single-component retro-aldol/Michael addition cascade of benzofuran-derived azadienes has been reported to produce (arylmethylene)bis(dibenzofuran) products. nih.gov

A facile one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been described, starting from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. nih.gov

Stereoselective Synthesis of Chiral Benzofuran-Ketone Scaffolds

The development of stereoselective methods for the synthesis of chiral benzofuran-containing molecules is of great importance, as the biological activity of such compounds is often dependent on their stereochemistry. nih.govnih.gov

Asymmetric catalysis provides a powerful tool for achieving high levels of enantioselectivity. For example, chiral tertiary phosphines have been used as catalysts in the asymmetric (4+2) cycloaddition of γ-substituted propargyl carboxylates with o-quinone methides to produce optically active 4H-chromene derivatives, which are structurally related to benzofurans. acs.org

While direct stereoselective syntheses of 2-Propanone, 1-(7-benzofuranyl)- are not extensively detailed in the provided context, the principles of asymmetric synthesis can be applied to create chiral benzofuran-ketone scaffolds. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. The synthesis of complex natural products often relies on the development of highly stereoselective reactions to control the configuration of multiple stereocenters. nih.gov For example, nitrite-catalyzed stereoselective bromocyclization has been used to access valuable tetrahydrofuran (B95107) scaffolds, demonstrating the potential for catalytic methods to achieve high stereocontrol in the synthesis of heterocyclic systems. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Propanone, 1 7 Benzofuranyl

Fundamental Reaction Pathways of the Propanone Moiety

The propanone group, a ketone, is characterized by a carbonyl functional group (C=O), which is a primary site for a variety of chemical reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. msu.edu

Oxidation Reactions to Carboxylic Acids and Derivatives

The ketone group of 2-Propanone, 1-(7-benzofuranyl)- can undergo oxidation, although ketones are generally more resistant to oxidation than aldehydes. Strong oxidizing agents are typically required to cleave the carbon-carbon bond adjacent to the carbonyl group. This reaction, often carried out under harsh conditions, can lead to the formation of carboxylic acids.

For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or a dichromate salt in acidic conditions can cleave the molecule, yielding benzofuran-7-carboxylic acid and acetic acid. The specific products will depend on the exact reagents and reaction conditions employed.

A related reaction is the haloform reaction, which occurs with methyl ketones in the presence of a base and a halogen (Cl₂, Br₂, or I₂). This reaction would convert the propanone moiety into a carboxylate (benzofuran-7-carboxylate) and a haloform (e.g., chloroform, bromoform, or iodoform).

| Reaction | Reagents | Expected Major Products |

| Strong Oxidation | KMnO₄, H⁺, Δ | Benzofuran-7-carboxylic acid, Acetic acid |

| Haloform Reaction | NaOH, Br₂ | Sodium benzofuran-7-carboxylate, Bromoform |

Reduction Reactions to Alcohol Derivatives

The carbonyl group of the propanone moiety is readily reduced to a secondary alcohol, yielding 1-(7-benzofuranyl)propan-2-ol. This transformation can be achieved using a variety of reducing agents.

Catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is a common method. Another widely used approach involves hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. LiAlH₄ is a much stronger reducing agent and would also reduce any ester or carboxylic acid functionalities if present. rsc.org

| Reaction | Reagents | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(7-benzofuranyl)propan-2-ol |

| Hydride Reduction (mild) | NaBH₄, CH₃OH | 1-(7-benzofuranyl)propan-2-ol |

| Hydride Reduction (strong) | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 1-(7-benzofuranyl)propan-2-ol |

Nucleophilic Addition Reactions (e.g., with Amines, Grignard Reagents)

The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. msu.edu This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl group is broken, forming an alkoxide intermediate which is subsequently protonated. nih.gov

Reaction with Amines: Primary amines react with ketones to form imines (Schiff bases), while secondary amines form enamines. The reaction of 2-Propanone, 1-(7-benzofuranyl)- with a primary amine, such as methylamine (B109427) (CH₃NH₂), in the presence of an acid catalyst, would yield an N-substituted imine.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones to form tertiary alcohols after acidic workup. masterorganicchemistry.com For example, the reaction of 2-Propanone, 1-(7-benzofuranyl)- with methylmagnesium bromide (CH₃MgBr) would result in the formation of 2-(7-benzofuranyl)-3-methylbutan-2-ol.

| Nucleophile | Reagents | Expected Product |

| Primary Amine (e.g., Methylamine) | CH₃NH₂, H⁺ (cat.) | N-(1-(7-benzofuranyl)propan-2-ylidene)methanamine |

| Grignard Reagent (e.g., Methylmagnesium bromide) | 1. CH₃MgBr, Et₂O 2. H₃O⁺ | 2-(7-benzofuranyl)-3-methylbutan-2-ol |

Formation of Acetals and Ketals

In the presence of an acid catalyst, ketones react with alcohols to form ketals (a type of acetal). rsc.orgoregonstate.edu This reaction is reversible and is often used to protect the ketone functional group during other chemical transformations. The reaction proceeds through a hemiacetal intermediate. rsc.org

To drive the equilibrium towards the formation of the ketal, an excess of the alcohol is typically used, and the water formed as a byproduct is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. For example, reacting 2-Propanone, 1-(7-benzofuranyl)- with two equivalents of methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) would yield 2,2-dimethoxy-1-(7-benzofuranyl)propane. The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic ketal. youtube.com

| Alcohol | Reagents | Expected Product |

| Methanol (excess) | CH₃OH, H⁺ (cat.), -H₂O | 2,2-dimethoxy-1-(7-benzofuranyl)propane |

| Ethylene Glycol | HOCH₂CH₂OH, H⁺ (cat.), -H₂O | 2-methyl-2-(benzofuran-7-ylmethyl)-1,3-dioxolane |

Reactions Involving the Benzofuran (B130515) Heterocycle

The benzofuran ring system is aromatic and can undergo substitution reactions. The reactivity of the ring is influenced by the presence of the propanone substituent.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution: The benzofuran ring is generally reactive towards electrophiles. researchgate.net The propanone group attached at the 7-position is an electron-withdrawing group and acts as a deactivating group for electrophilic aromatic substitution. wikipedia.org It directs incoming electrophiles primarily to the meta positions relative to its point of attachment. In the case of 2-Propanone, 1-(7-benzofuranyl)-, the likely positions for electrophilic attack would be C2, C4, and C6. The furan (B31954) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. chemistrysteps.com Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to introduce a substituent at one of these positions.

Nucleophilic Aromatic Substitution: Aromatic rings bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAAr). chemistrysteps.com The electron-withdrawing nature of the propanone substituent makes the benzofuran ring more susceptible to attack by strong nucleophiles. The positions ortho and para to the electron-withdrawing group are the most activated towards nucleophilic attack. In this molecule, this would correspond to the C6 and C2 positions. For a nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present on the ring at one of these activated positions.

| Reaction Type | Reagents | Potential Product(s) (Major Isomers) |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-7-benzofuranyl)-2-propanone and/or 1-(4-Nitro-7-benzofuranyl)-2-propanone |

| Electrophilic Bromination | Br₂, FeBr₃ | 1-(2-Bromo-7-benzofuranyl)-2-propanone and/or 1-(4-Bromo-7-benzofuranyl)-2-propanone |

Annulation and Ring-Expansion Reactions

Annulation reactions involving aryl ketones are a powerful tool for the construction of fused polycyclic systems. nih.gov In the context of 2-propanone, 1-(7-benzofuranyl)-, the enolate of the ketone can act as a nucleophile in reactions with suitable electrophiles, leading to the formation of a new ring fused to the benzofuran core. For instance, a Robinson annulation sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could be envisioned with an appropriate α,β-unsaturated ketone.

Ring-expansion reactions offer a pathway to larger ring systems from existing cyclic structures. While direct ring-expansion of the furan ring in the benzofuran system is not a commonly reported reaction for this specific substrate, analogous transformations in related heterocyclic systems suggest potential pathways. For example, a novel ring expansion of a benzofurobenzopyran to a benzofurobenzoxepinone derivative has been achieved through bromination with N-bromosuccinimide. rsc.org Another relevant strategy involves the copper-catalyzed C-O coupling of α-(iodophenyl)-β-oxoesters, which leads to the formation of [b]-annulated 2,3-dihydrobenzofuran (B1216630) ring systems. This method could potentially be adapted for the expansion of rings fused to the benzofuran nucleus.

A general example of a one-carbon ring expansion involves the oxidative cleavage of cycloalkenylalkylphosphonates followed by base treatment to yield homologated cycloalkenones. wikipedia.org Although not directly applied to 2-propanone, 1-(7-benzofuranyl)-, this highlights a potential synthetic strategy for modifying a ring system attached to the benzofuran core.

| Reaction Type | General Reactants | General Products | Potential Application to 2-Propanone, 1-(7-benzofuranyl)- |

| Robinson Annulation | Enolate of ketone, α,β-unsaturated ketone | Fused six-membered ring | Formation of a new carbocyclic ring fused to the benzofuran system. |

| Copper-Catalyzed C-O Coupling | α-(iodophenyl)-β-oxoesters | Annulated benzofurans | Synthesis of fused heterocyclic systems attached to the benzofuran core. |

| Oxidative Cleavage/Ring Expansion | Cycloalkenylalkylphosphonates | Homologated cycloalkenones | Potential for expanding a pre-existing ring on the benzofuran scaffold. wikipedia.org |

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic synthesis that allow for the reorganization of a molecule's carbon skeleton.

The Wolff rearrangement is a reaction of α-diazocarbonyl compounds to form a ketene, which can then be trapped by various nucleophiles. wikipedia.org The vinylogous Wolff rearrangement is an extension of this reaction to β,γ-unsaturated diazo ketones, resulting in a formal 1,3-shift. wikipedia.org For 2-propanone, 1-(7-benzofuranyl)-, this reaction would first require its conversion to the corresponding α-diazo ketone. If a β,γ-unsaturation is present relative to the diazo ketone functionality, a vinylogous Wolff rearrangement could be induced, typically through photolysis or metal catalysis. wikipedia.orgrsc.org For instance, decomposition of cyclic β,γ-unsaturated diazomethyl ketones promoted by catalysts like 'activated CuO', Cu(acac)₂, Cu(OTf)₂, or Ni(acac)₂ in the presence of methanol has been shown to yield rearranged γ,δ-unsaturated esters. rsc.org Rhodium(II) complexes, such as Rh₂(OAc)₄, have also been found to effectively catalyze the vinylogous Wolff rearrangement of β,γ-unsaturated diazoketones, often with higher yields than copper(II) catalysts. chimia.ch

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orgslideshare.netlibretexts.orgyoutube.com This rearrangement is typically acid-catalyzed and proceeds through a more stable carbocation intermediate. youtube.com In the context of benzofuran synthesis, rearrangement reactions are known to occur. For example, an unusual rearrangement of a benzopyran group to a benzofuran group has been observed during the synthesis of coumarin (B35378) derivatives, providing a novel pathway to benzofuran structures. researchgate.net While not a direct rearrangement of the 2-propanone, 1-(7-benzofuranyl)- skeleton itself, the principles of carbocation-mediated rearrangements are relevant to the synthesis and modification of its precursors. For instance, the generation of a carbocation adjacent to the benzofuran ring could potentially lead to a Wagner-Meerwein type rearrangement if a more stable carbocation can be formed.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The benzofuran ring system can participate in such reactions. For instance, dearomative [3+2] cycloaddition of 2-nitrobenzofurans with various partners has been developed to construct polycyclic compounds. researchgate.netnih.gov

A notable example is the three-component [3+2] azomethine ylide cycloaddition reaction to synthesize benzofuran spiro-pyrrolidine derivatives. nih.gov This reaction demonstrates the ability of the benzofuran scaffold to act as a component in cycloaddition reactions to build complex molecular architectures. Furthermore, iridium-catalyzed asymmetric formal [3+2] cycloadditions between carboxylic acids and vinylcyclopropanes have been used to synthesize highly enantioenriched tetrahydrofurans, with benzofuran-containing carboxylic acids proving to be suitable substrates. acs.org

| Cycloaddition Type | Reactants | Products | Catalyst/Conditions |

| [3+2] Azomethine Ylide Cycloaddition | 3-Benzylbenzofurans, isatin/acenaphthoquinone, amino acids | Spiro-pyrrolidine derivatives | Mild conditions nih.gov |

| Dearomative [3+2] Cycloaddition | 2-Nitrobenzofurans, para-quinamines | Benzofuro[3,2-b]indol-3-one derivatives | Mild conditions nih.gov |

| Asymmetric Formal [3+2] Cycloaddition | Benzofuran carboxylic acids, vinylcyclopropanes | Enantioenriched tetrahydrofurans | Iridium catalyst acs.org |

Derivatization and Structural Modification of Benzofuran Substituted Ketones

Synthesis of Substituted 2-Propanone, 1-(7-benzofuranyl)- Analogs

Analogs of 2-propanone, 1-(7-benzofuranyl)- can be synthesized by introducing a variety of functional groups at different positions on the parent molecule. These modifications are typically achieved either by building the benzofuran (B130515) ring from already substituted precursors or by direct functionalization of the pre-formed benzofuran-ketone structure.

Research has demonstrated that introducing a methyl group at the C-3 position of the benzofuran ring can be a key modification. researchgate.net Similarly, the placement of methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups at positions C-5, C-6, and C-7 has been explored. For instance, studies comparing analogs with a methoxy group at C-6 versus C-7 revealed differences in activity, highlighting the regiochemical sensitivity of such substitutions. researchgate.net The synthesis of these analogs often involves the cyclization of appropriately substituted o-alkenylphenols or the coupling of substituted o-iodophenols with functionalized alkynes. nih.gov

Strategies for creating these substituted rings include:

Palladium-catalyzed coupling: Reactions between substituted 2-chlorophenols and alkynes can be used to construct the benzofuran core.

Oxidative Cyclization: The use of an iodine(III) catalyst can facilitate the oxidative cyclization of 2-hydroxystilbenes to form 2-arylbenzofurans. nih.gov

C-H Activation: This strategy allows for the direct functionalization of the benzofuran core, enabling the introduction of alkyl or aryl groups at specific positions. nih.gov

Table 1: Examples of Substitutions on the Benzofuran Ring

| Position of Substitution | Type of Substituent | Synthetic Precursor Example |

| C-3 | Methyl (-CH₃) | Substituted o-alkenylphenol |

| C-5 | Amino (-NH₂) | 5-Amino-2-iodophenol |

| C-6 | Methoxy (-OCH₃) | 6-Methoxy-o-iodophenol |

| C-7 | Bromo (-Br) | 7-Bromo-2-chlorophenol |

The propanone side chain of 2-propanone, 1-(7-benzofuranyl)- is a prime site for chemical derivatization, allowing for the extension and functionalization of the ketone moiety. A common approach begins with the ketone, such as 1-(benzofuran-2-yl)ethan-1-one, which serves as a close analog and starting point for various transformations.

One significant pathway involves the conversion of the ketone into a hydrazone. This intermediate can then be reacted with isocyanates or isothiocyanates to yield semicarbazone and thiosemicarbazone hybrids, respectively. This reaction effectively transforms the carbonyl group into a more complex, nitrogen-containing side chain.

Another strategy involves a Mannich-type reaction where the starting ketone is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce an enaminone, specifically 1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one. This enaminone is a versatile intermediate that can subsequently react with various nucleophiles, such as piperidine (B6355638), to generate more complex side chains.

Table 2: Synthetic Modifications of the Ketone Side Chain

| Starting Material | Reagent(s) | Intermediate Product | Final Product Type |

| 1-(Benzofuran-2-yl)ethan-1-one | Hydrazine | (E)-1-(benzofuran-2-yl)ethan-1-one hydrazone | Hydrazone |

| Hydrazone Intermediate | Aryl isothiocyanate | Not Applicable | Thiosemicarbazone |

| Hydrazone Intermediate | Aryl isocyanate | Not Applicable | Semicarbazone |

| 1-(Benzofuran-2-yl)ethan-1-one | DMF-DMA | 1-(Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one | Enaminone |

| Enaminone Intermediate | Piperidine | Not Applicable | Substituted propenone |

Formation of Fused and Spirocyclic Benzofuran Systems

Beyond simple substitutions, the benzofuran-ketone framework can be elaborated into more complex polycyclic structures. A notable example is the synthesis of spiro-cyclopentanone benzofurans. researchgate.net This divergent synthesis strategy allows for the creation of skeletally diverse and complex molecules from readily available starting materials. researchgate.net

The process involves a sequential catalysis approach. It begins with a reaction between an aurone-derived α,β-unsaturated imine and a ynone, catalyzed by a chiral bifunctional urea. This is followed by a divergent annulation reaction, which can be switched by using different Lewis base catalysts, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or PPh₃ (triphenylphosphine). researchgate.net The use of PPh₃ as a catalyst specifically directs the reaction towards the formation of a five-membered chiral spiro-cyclopentanone benzofuran. researchgate.net This method provides access to structurally unique spirocycles with high diastereo- and enantioselectivities. researchgate.net

Hybrid Compounds Incorporating Benzofuran-Ketone Scaffolds

A powerful strategy in medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. The benzofuran-ketone scaffold is an excellent starting point for synthesizing such hybrids, particularly with other nitrogen-containing heterocycles like pyrimidine (B1678525) and pyrazole (B372694).

The synthesis of benzofuran-pyrimidine hybrids typically proceeds through a multi-step sequence starting from a 2-acetylbenzofuran (B162037) derivative, a close analog of 2-propanone, 1-(7-benzofuranyl)-. nih.gov The key intermediate in this process is a benzofuran chalcone (B49325). nih.govresearchgate.net

The synthetic route is as follows:

Claisen-Schmidt Condensation: The 2-acetylbenzofuran is first condensed with a substituted aromatic or heteroaromatic aldehyde in the presence of a base (e.g., potassium hydroxide). This aldol (B89426) condensation reaction forms an α,β-unsaturated ketone, known as a benzofuran chalcone. researchgate.netijres.org

Cyclization: The resulting chalcone is then reacted with a reagent that provides the core atoms for the pyrimidine ring. Common reagents include urea, thiourea, or guanidine (B92328) hydrochloride. nih.gov This cyclization reaction, often carried out under basic conditions, closes the six-membered pyrimidine ring, yielding the final benzofuran-pyrimidine hybrid. ijper.org

This method allows for diversity at two key points: the choice of aldehyde in the chalcone synthesis and the choice of urea, thiourea, or guanidine in the cyclization step, leading to pyrimidin-2-ones, pyrimidine-2-thiones, or 2-aminopyrimidines, respectively. nih.gov

The hybridization of benzofuran and pyrazole moieties has been achieved through synthetic pathways that link the two heterocycles. One reported method involves the creation of a complex molecule where benzofuran, pyrazole, and pyridine (B92270) nuclei are conjugated within the same scaffold. ijper.org

The synthesis starts with a pre-formed benzofuran-pyrazole carbaldehyde. This aldehyde undergoes a Knoevenagel condensation with malononitrile (B47326) to produce a vinyl malononitrile derivative. This intermediate is then reacted with 2-cyanoacetohydrazide (B512044) in the presence of a piperidine catalyst. ijper.org This final step constructs a highly substituted pyridine ring that links the benzofuran-pyrazole unit, resulting in a complex hybrid molecule identified as 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. ijper.org This strategy demonstrates how the benzofuran-ketone (or related aldehyde) functionality can be a critical anchor for building elaborate, multi-heterocyclic systems. ijper.org

Benzofuran-Chalcone Derivatives

The synthesis of chalcones, which are α,β-unsaturated ketones, represents a significant area of derivatization for benzofuran-based ketones due to their broad spectrum of biological activities, including anticancer properties. nih.govresearchgate.net The general and well-established method for synthesizing these derivatives is the Claisen-Schmidt condensation reaction. nih.gov This reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde.

In the context of 2-Propanone, 1-(7-benzofuranyl)-, this would involve its reaction with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govjetir.org This reaction would yield a series of novel chalcones with the 7-benzofuranyl moiety.

For instance, a study on the synthesis of novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives demonstrated the utility of the Claisen-Schmidt reaction. nih.gov In this work, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (B3021139) was reacted with a variety of aromatic aldehydes to produce the corresponding chalcone derivatives. nih.gov The anti-growth effects of these compounds were then evaluated against several cancer cell lines, including breast (MCF-7), non-small cell lung (A549), and prostate (PC-3) cancer cell lines. nih.govresearchgate.net

Table 1: Representative Benzofuran-Chalcone Derivatives and their Reported Anticancer Activity

| Starting Ketone | Aldehyde Substituent | Resulting Chalcone Derivative | Reported Activity | Reference |

| 1-(7-ethoxy-1-benzofuran-2-yl)ethanone | 4-Dimethylaminobenzaldehyde | 1-(7-ethoxy-1-benzofuran-2-yl)-3-(4-dimethylaminophenyl)prop-2-en-1-one | Cytotoxic effects on cancer cells, induction of apoptosis. nih.gov | nih.gov |

| 1-(7-ethoxy-1-benzofuran-2-yl)ethanone | 2,4-Dichlorobenzaldehyde | 1-(7-ethoxy-1-benzofuran-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | Anticancer activity. nih.gov | nih.gov |

| 1-(7-ethoxy-1-benzofuran-2-yl)ethanone | 4-Methoxybenzaldehyde | 1-(7-ethoxy-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Anticancer activity. nih.gov | nih.gov |

The research indicated that certain substitutions on the aldehyde ring of the chalcone backbone significantly influenced the biological activity of the resulting compounds. nih.gov

Other Heterocyclic Conjugates and Esters

Beyond chalcones, the ketone moiety of 2-Propanone, 1-(7-benzofuranyl)- serves as a handle for the introduction of other heterocyclic systems and ester functionalities. These modifications can significantly alter the physicochemical properties and biological activities of the parent molecule.

Heterocyclic Conjugates:

The synthesis of hybrid molecules incorporating a benzofuran scaffold with other heterocyclic rings, such as piperazine (B1678402), has been explored to develop new therapeutic agents. nih.govproquest.com For example, a series of novel hybrid compounds between benzofuran and N-aryl piperazine have been synthesized and evaluated for their anti-inflammatory and anticancer activities. nih.govproquest.com While not starting from 2-Propanone, 1-(7-benzofuranyl)-, the synthetic strategies often involve the initial preparation of a reactive intermediate from the benzofuran ketone, which is then coupled with the desired heterocycle.

Ester Derivatives:

Esterification is another key derivatization strategy. Research on 1-(benzofuran-2-yl)ethanone has shown that it can be brominated at the alpha-position to the ketone to form 1-(benzofuran-2-yl)-2-bromoethan-1-one. nih.gov This bromo-intermediate can then react with various substituted benzoic acids in the presence of a base like potassium carbonate to yield a series of 2-(1-benzofuran-2-yl)-2-oxoethyl benzoates. nih.gov A similar strategy could be envisioned for 2-Propanone, 1-(7-benzofuranyl)-, leading to a range of ester derivatives with potential applications in medicinal chemistry.

Table 2: Examples of Heterocyclic and Ester Derivatives of Benzofuran Ketones

| Starting Material | Reagent/Reaction Type | Derivative Class | Potential Application | Reference |

| Benzofuran derivative | N-aryl piperazine | Benzofuran-piperazine hybrid | Anti-inflammatory, Anticancer | nih.govproquest.com |

| 1-(Benzofuran-2-yl)-2-bromoethan-1-one | Substituted benzoic acid | Benzofuranyl oxoethyl benzoates | Antimicrobial, Antioxidant | nih.gov |

Structure-Reactivity Relationships in Derivatized Compounds

The structure-activity relationship (SAR) of benzofuran derivatives is a critical aspect of medicinal chemistry, guiding the design of new compounds with enhanced potency and selectivity. nih.govnih.gov Studies on various classes of benzofuran derivatives have revealed several key insights into their structure-reactivity relationships, particularly in the context of anticancer activity. nih.govnih.gov

Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, often with an ester or another heterocyclic ring, were crucial for cytotoxic activity. nih.gov The nature and position of substituents on the benzofuran ring system itself also play a significant role. For instance, the introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to increase anticancer activity. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which can enhance the binding affinity of the compound to its biological target. nih.gov

In a series of 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone derivatives, the position of substituents was found to be a critical determinant of biological activity. nih.gov Chemical modifications involving the introduction of methoxy and ethoxy groups at different positions on the benzene (B151609) ring influenced the lipophilicity and, consequently, the activity of the new derivatives. nih.gov

For derivatives of 2-Propanone, 1-(7-benzofuranyl)-, the following SAR principles, extrapolated from related compounds, would be important considerations:

The nature of the substituent on the chalcone moiety: The electronic and steric properties of the substituent on the aromatic aldehyde used in the chalcone synthesis will likely have a profound impact on the biological activity of the resulting derivative.

Substitution on the benzofuran ring: The introduction of electron-donating or electron-withdrawing groups on the benzofuran ring of 2-Propanone, 1-(7-benzofuranyl)- prior to derivatization could modulate the reactivity of the ketone and the biological activity of the final products.

Advanced Characterization Techniques for 2 Propanone, 1 7 Benzofuranyl and Analogs

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 2-propanone, all six protons are chemically equivalent, resulting in a single signal (a singlet) in the ¹H-NMR spectrum at approximately 2.16 ppm. docbrown.info The absence of splitting is due to the separation of the two methyl groups by the carbonyl group, which prevents spin-spin coupling. docbrown.info In more complex analogs, the chemical shifts and coupling patterns of the protons on the benzofuran (B130515) ring system and any substituents would provide crucial structural information. For instance, in (S)-1-(furan-2-yl)ethanol, the proton at the C-1 position appears as a quartet at 4.88 ppm due to coupling with the adjacent methyl protons. researchgate.net

¹³C-NMR spectroscopy offers insights into the carbon skeleton of a molecule. In the case of 2-propanone, two distinct signals are observed, one for the two equivalent methyl carbons at around 30.8 ppm and another for the carbonyl carbon at a significantly downfield shift of approximately 206.6 ppm. docbrown.infolibretexts.org This large chemical shift for the carbonyl carbon is a characteristic feature of ketones. docbrown.info For 2-Propanone, 1-(7-benzofuranyl)-, the ¹³C-NMR spectrum would be more complex, showing distinct signals for each carbon in the benzofuran ring, the methylene (B1212753) bridge, the carbonyl group, and the methyl group.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques would be instrumental in assigning the complex spectra of substituted benzofuranyl propanones.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for 2-Propanone

| Atom | Predicted Chemical Shift (ppm) |

| Methyl Carbons (C1, C3) | 30.8 |

| Carbonyl Carbon (C2) | 206.6 |

| Note: Data is based on typical values for 2-propanone. docbrown.info |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. A key feature in the IR spectrum of any ketone, including 2-Propanone, 1-(7-benzofuranyl)-, is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak typically appears in the range of 1700-1725 cm⁻¹. docbrown.info For saturated ketones like acetone (B3395972), this peak is observed around 1715 cm⁻¹. spectroscopyonline.com The presence of conjugation, as in aromatic ketones, can lower this frequency by about 20-30 cm⁻¹. spectroscopyonline.com The IR spectrum of 2-propanone also displays C-H stretching and bending vibrations. docbrown.info For benzofuranyl derivatives, characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O-C ether linkage of the furan (B31954) ring, would also be present.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Carbonyl (Ketone) | C=O Stretch | 1700 - 1725 docbrown.info |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

| Ether | C-O-C Stretch | ~1250 |

| Alkyl | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of 2-propanone shows a molecular ion peak [M]⁺ at an m/z of 58, corresponding to the intact molecule. docbrown.info The most abundant peak, known as the base peak, often corresponds to a stable fragment. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For 2-Propanone, 1-(7-benzofuranyl)- (C₁₁H₁₀O₂), the expected exact mass would be 174.0681 g/mol . HRMS would be able to confirm this with high precision.

Fragmentation patterns in the mass spectrum can also provide structural information. For instance, the mass spectrum of 1-benzoyl-2-propanone shows a prominent peak at m/z 105, corresponding to the benzoyl cation. massbank.eu

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

Column chromatography is a widely used method for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). By using a suitable solvent system (eluent), the components of the mixture move through the column at different rates, allowing for their separation. This technique would be crucial for isolating pure 2-Propanone, 1-(7-benzofuranyl)- from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and passed through a long, thin column. The components separate based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for identification. GC-MS is a powerful tool for analyzing the purity of a sample and identifying volatile impurities.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition. For 2-Propanone, 1-(7-benzofuranyl)- (C₁₁H₁₀O₂), the theoretical elemental composition would be approximately 75.85% carbon and 5.79% hydrogen.

Theoretical and Computational Studies of Benzofuran Substituted Ketones

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and properties of benzofuran (B130515) derivatives. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties.

Research Findings:

Studies on benzofuran-stilbene hybrid compounds have utilized DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set to investigate their antioxidative activities. rsc.orgresearchgate.net These calculations focus on parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to elucidate the mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET). rsc.orgresearchgate.net For instance, in the gaseous phase, the HAT mechanism is often predicted as the favorable pathway, whereas in solvents, the SPL–ET mechanism may dominate. rsc.orgresearchgate.net

In a study on a benzofuran derivative, BF5TT, DFT calculations at the B3LYP/6–311++G(d,p) level were employed to analyze its geometry and vibrational spectra. researchgate.net The theoretical wavenumbers from these calculations showed good correlation with experimental FT-IR spectra. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, correlating well with experimental UV-Visible spectra in both gas phase and in various solvents. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. A smaller gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for a Benzofuran Derivative (BF5TT)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and kinetic stability. |

Note: Specific values for BF5TT are mentioned in the source but not explicitly provided in the abstract. This table illustrates the type of data generated.

These computational approaches have also been applied to understand how furan (B31954) and its derivatives might interact with catalysts, such as in Ziegler-Natta polymerization. mdpi.com Here, DFT is used to calculate reactivity descriptors that can predict whether a molecule will act as an electron donor or acceptor, thereby explaining its potential to inhibit catalytic activity. mdpi.com

Prediction of Chemical Properties and Reaction Pathways

Computational chemistry is instrumental in predicting the chemical properties and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, transition states, intermediates, and products, thereby predicting the most likely reaction pathways.

Research Findings:

Computational studies can propose reaction mechanisms by calculating the activation energies for different potential pathways. For example, in the conversion of furan to benzofuran, quantum calculations helped propose a ring-opening mechanism as being energetically favorable over a Diels-Alder (DA) mechanism in the presence of an acid catalyst. researchgate.net

The synthesis of complex heterocyclic systems from benzofuran precursors has also been guided by computational insights. For instance, the proposed mechanism for the synthesis of benzofuran derivatives via gold-promoted cyclization involves several steps, including iminium ion formation and intramolecular cyclization, which can be modeled computationally to assess their feasibility. nih.gov Similarly, reaction pathways for creating benzofuran-based pyrazole (B372694) derivatives from 2-acetylbenzofuran (B162037) have been outlined, proceeding through intermediates like hydrazones and subsequent cyclization. nih.govresearchgate.net

These predictive capabilities are not limited to synthesis. DFT calculations have been used to study the antioxidant mechanisms of benzofuran–stilbene hybrids by modeling their reactions with free radicals. rsc.orgresearchgate.net By calculating the Gibbs activation energy (ΔG#) and reaction rate constants, researchers can predict which part of the molecule is most reactive and which antioxidant mechanism is kinetically favored. rsc.orgresearchgate.net For one such hybrid, the calculated activation energy for its reaction with a hydroperoxyl radical was as low as 4.7 kcal mol−1, indicating a very fast, favorable reaction. rsc.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Propanone, 1-(7-benzofuranyl)- |

| 2-acetylbenzofuran |

| Benzofuran |

| Furan |

| BF5TT |

| Benzofuran-stilbene hybrids |

| Hydrazone |

Applications of Benzofuran Substituted Ketones in Chemical Science and Industry

Role as Precursors and Chemical Intermediates in Organic Synthesis

Benzofuran (B130515) ketones are versatile intermediates in organic synthesis, enabling the construction of more complex molecular architectures. While direct studies detailing the synthetic utility of 2-Propanone, 1-(7-benzofuranyl)- are not extensively available, the reactivity of related isomers and derivatives highlights its potential. For instance, α-phenoxy ketones are common precursors for the synthesis of benzofurans through cyclodehydration reactions. researchgate.net

The ketone functionality in benzofuran derivatives serves as a handle for various chemical transformations. For example, 1-(benzofuran-2-yl)ethan-1-one has been utilized as a starting material in the synthesis of new benzofuran hybrids with potential biological activities. nih.gov The synthesis of chalcone (B49325) derivatives, such as 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, further illustrates the role of benzofuran ketones as key building blocks. patentcut.com These reactions typically involve condensation of the ketone with an appropriate aldehyde. patentcut.com The resulting α,β-unsaturated ketones can then undergo further modifications.

Moreover, the synthesis of various heterocyclic compounds containing the benzofuran moiety often proceeds through ketone intermediates. These intermediates can undergo cyclization and condensation reactions to form pyrazoles, pyridines, and other ring systems. researchgate.net The general reactivity of ketones, combined with the unique electronic properties of the benzofuran ring system, makes these compounds valuable precursors for creating diverse chemical libraries.

Applications in Material Sciences and Polymer Chemistry

The unique photophysical properties of the benzofuran ring system make its derivatives, including ketones, promising candidates for applications in material sciences.

Photo-Crosslinking and Polymer Composites

While specific information on the use of 2-Propanone, 1-(7-benzofuranyl)- as a photo-crosslinking agent is not available, ketones, in general, are a class of compounds known to be used in photocrosslinking applications. thermofisher.com Photo-crosslinking agents are molecules that, upon exposure to light, form covalent bonds with polymers, leading to the formation of a three-dimensional network. rsc.org This process is crucial in the manufacturing of polymer composites with enhanced mechanical and thermal properties. The benzophenone (B1666685) moiety, a type of ketone, is a well-known photo-initiator. thermofisher.com Given the structural similarity, benzofuran-substituted ketones could potentially exhibit photoreactive properties, though specific studies are needed to confirm this.

Exploration of Optical and Dielectric Properties

Benzofuran derivatives are known to be incorporated into various polymers to modify their optical and dielectric properties. nih.gov The synthesis of α,β-unsaturated ketones bearing a benzofuran moiety has been shown to yield dyes with interesting optical properties, including strong solvatochromism and relatively high fluorescence quantum yields in the red region of the spectrum. researchgate.net The investigation of a chalcone derivative, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, revealed that its spectroscopic and optical properties, such as the optical band gap and refractive index, can be controlled by concentration. patentcut.com Such tunable properties are highly desirable for the development of advanced optical materials.

Development of Fluorescent Chemical Sensors and Brightening Agents

The inherent fluorescence of the benzofuran scaffold has led to its exploration in the development of chemical sensors and optical brighteners.

Benzofuran derivatives are recognized for their potential as fluorescent chemosensors for detecting metal ions. chemisgroup.us The benzofuran ring system, being an electron-rich aromatic structure, can interact with electron-deficient species like metal ions, leading to changes in its fluorescence properties. chemisgroup.us For example, a benzofuran derivative, bis(7-methoxybenzofuran-2-il)ketoxime, has been investigated as a selective fiber optic sensor for Fe(III) ions. capes.gov.br The interaction with the metal ion quenches the fluorescence of the compound, providing a detectable signal. While the direct application of 2-Propanone, 1-(7-benzofuranyl)- in this area has not been reported, its structural features suggest it could be a candidate for similar applications, potentially after modification to include a suitable chelating group.

Furthermore, certain benzofuran derivatives are utilized as optical brighteners. patentcut.commedcraveonline.com These compounds absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of materials like textiles, plastics, and paper. patentcut.com

Use as Chemical Reagents and Solvents in Industrial Processes

Information regarding the specific use of 2-Propanone, 1-(7-benzofuranyl)- as a chemical reagent or solvent in industrial processes is not available in the reviewed literature. While propanone (acetone) itself is a widely used industrial solvent due to its volatility and ability to dissolve a wide range of substances, there is no evidence to suggest that its benzofuran-substituted derivatives share these applications. atamankimya.com The synthesis of benzofurans often involves reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) for cyclodehydration reactions of α-phenoxy ketones. researchgate.net

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Propanone, 1-(7-benzofuranyl)- | 286836-35-9 | C₁₁H₁₀O₂ | 174.20 |

| 1-(Benzofuran-2-yl)ethan-1-one | 2855-36-9 | C₁₀H₈O₂ | 160.17 |

| 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | Not Available | C₁₉H₁₆O₃ | 304.33 |

| Bis(7-methoxybenzofuran-2-il)ketoxime | Not Available | C₂₀H₁₇NO₅ | 363.36 |

| Benzophenone | 119-61-9 | C₁₃H₁₀O | 182.22 |

| Eaton's Reagent | Not Available | Mixture | Not Applicable |

| Propanone (Acetone) | 67-64-1 | C₃H₆O | 58.08 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-propanone derivatives with aromatic heterocyclic substituents like 7-benzofuranyl?

- Methodological Answer :

-

Friedel-Crafts Acylation : React benzofuran derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group .

-

Enzymatic Reduction : Use baker’s yeast or fungal reductases to enantioselectively reduce prochiral ketones to alcohols, though substrate specificity must be validated for benzofuranyl derivatives .

-

Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling could link pre-functionalized benzofuran moieties to propanone precursors .

- Example Reaction Table :

| Method | Reagents/Conditions | Yield/ee%* | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₃COCl, DCM, 0–25°C | 60–75% | |

| Baker’s Yeast Reduction | Saccharomyces cerevisiae, pH 7, 30°C | >90% ee† |

*Typical yields for analogous reactions; †Enantiomeric excess observed for structurally similar substrates.

Q. How is 2-propanone, 1-(7-benzofuranyl)- characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for ketone-adjacent protons (δ 2.1–2.5 ppm) and benzofuran aromatic protons (δ 6.5–8.0 ppm) .

- ¹³C NMR : Carbonyl carbon typically appears at δ 205–210 ppm; benzofuran carbons resonate between δ 110–160 ppm .

- Mass Spectrometry (MS) : Use EI-MS to identify molecular ion peaks (e.g., m/z 202 for C₁₁H₁₀O₂) and fragmentation patterns (loss of COCH₃ at m/z 43) .

- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with DB-5 columns resolves impurities and confirms purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 2-propanone derivatives with complex substituents?

- Methodological Answer :

-

Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations for chemical shifts) .

-

Isotopic Labeling : Use ¹³C-labeled acetyl groups to confirm carbonyl assignments in crowded spectra .

-

High-Resolution MS (HRMS) : Resolve ambiguities in molecular formula determination (e.g., distinguishing C₁₁H₁₀O₂ from C₁₀H₁₄N₂O) .

- Example Spectral Contradiction :

-

Observed : Discrepancy in ¹H NMR integration ratios due to rotational isomerism.

-

Solution : Variable-temperature NMR (e.g., 25°C to −40°C) to freeze conformers and clarify splitting patterns .

Q. What strategies optimize enantioselective synthesis of 2-propanone derivatives for pharmacological studies?

- Methodological Answer :

-

Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) in ketone reductions or acylations to achieve >90% ee .

-

Biocatalysis : Screen engineered ketoreductases for improved activity toward bulky benzofuranyl substrates .

-

Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases to convert racemic mixtures into single enantiomers .

- Case Study :

-

Substrate : 1-(3-Trifluoromethylphenyl)-2-propanone.

-

Result : Baker’s yeast achieved 100% ee for (S)-alcohol, but required 48-hour incubation .

Q. How can in silico models predict the biological activity of 2-propanone derivatives?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., IC₅₀ values) .